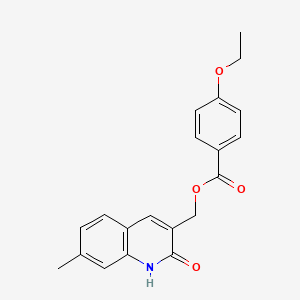
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is a potent and selective inhibitor of EAATs, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting EAATs, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide increases the extracellular concentration of glutamate, which can lead to increased excitotoxicity and neuronal damage. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate uptake, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to inhibit the activity of GABA transporters and to modulate the activity of NMDA receptors. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has also been shown to increase the release of dopamine and to inhibit the activity of monoamine transporters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, which makes it a valuable tool for studying glutamate transport. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is also relatively stable and can be easily synthesized in large quantities. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has some limitations as well. It has been shown to have off-target effects on other transporters and receptors, which can complicate data interpretation. In addition, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Direcciones Futuras
There are a number of future directions for research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide. One area of interest is the development of more selective inhibitors of EAATs. Another area of interest is the use of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide in combination with other drugs for the treatment of neurological disorders. Finally, there is interest in developing new experimental systems for studying the effects of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide on glutamate transport and neuronal function.
Métodos De Síntesis
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylphenylhydrazine, which is then reacted with ethyl chloroacetate to form 4-(tert-butyl)phenylhydrazinecarboxylate. The carboxylate is then reacted with ethyl isobutyrate to form N-((4-(tert-butyl)phenyl)hydrazono)methyl)isobutyramide. Finally, the oxadiazole ring is formed by reacting the hydrazone with acetic anhydride and sodium azide.
Aplicaciones Científicas De Investigación
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to increase the extracellular concentration of glutamate, which can lead to increased excitotoxicity and neuronal damage. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11(2)16(21)18-10-14-19-15(20-22-14)12-6-8-13(9-7-12)17(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPGFIGKKLOUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)







